4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt)
Description
Historical Context and Development
The discovery of 4-methylumbelliferyl-α-L-iduronide 2-sulfate (sodium salt) emerged from efforts to develop fluorogenic substrates for lysosomal enzyme assays. Early work in the 1970s established 4-methylumbelliferone (4-MU) derivatives as critical tools for measuring enzymatic activity due to their fluorescent properties upon hydrolysis. The synthesis of this compound was driven by the need to diagnose mucopolysaccharidoses (MPS), a group of lysosomal storage disorders.
In 1979, Hopwood et al. demonstrated the utility of 4-methylumbelliferyl-α-L-iduronide as a substrate for α-L-iduronidase, paving the way for its sulfated derivative’s development. By the early 2000s, researchers like Voznyi et al. validated its use in two-step assays for iduronate-2-sulfatase (IDS), enabling specific diagnosis of Hunter syndrome (MPS II). The sodium salt formulation improved solubility, making it a standard reagent in clinical and research laboratories.
Biochemical Significance
4-Methylumbelliferyl-α-L-iduronide 2-sulfate serves as a fluorogenic substrate for two critical lysosomal enzymes:
- α-L-Iduronidase (IDUA) : Hydrolyzes the sulfate group, producing 4-methylumbelliferone (4-MU), detectable via fluorescence.
- Iduronate-2-Sulfatase (IDS) : Cleaves the 2-sulfate group, generating an intermediate further processed by IDUA.
Its structure includes a 4-methylumbelliferyl group linked to a sulfated iduronic acid residue, enabling precise measurement of enzymatic activity. The sodium salt enhances stability in aqueous buffers, critical for high-throughput assays.
Key Structural Features
Research Relevance
This compound is indispensable in:
- Diagnostics :
- Therapeutic Development :
- Mechanistic Studies :
Nomenclature and Synonyms
The compound is recognized by multiple systematic and trivial names:
- IUPAC Name : Sodium [6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate.
- Common Synonyms :
Registry Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 1045020-74-3 |
| PubChem CID | 5146514 |
| ChemSpider ID | 43100128 |
Properties
IUPAC Name |
sodium;[6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O12S.Na/c1-6-4-10(17)26-9-5-7(2-3-8(6)9)25-16-14(28-29(22,23)24)12(19)11(18)13(27-16)15(20)21;/h2-5,11-14,16,18-19H,1H3,(H,20,21)(H,22,23,24);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAVJHKJYLURLJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NaO12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis of 4-Methylumbelliferone
The synthesis begins with the preparation of 4-methylumbelliferone (4-MU), a fluorescent aglycone. This involves:
Glycosylation to Form 4-Methylumbelliferyl-alpha-L-Iduronide
The iduronide moiety is introduced via glycosylation:
-
Enzymatic glycosylation : Alpha-L-iduronidase or engineered glycosyltransferases catalyze the attachment of alpha-L-iduronic acid to 4-MU.
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Chemical glycosylation : Use of trichloroacetimidate donors under acidic conditions (e.g., BF₃·OEt₂ catalysis) in anhydrous dichloromethane.
Table 1: Comparison of Glycosylation Methods
Regioselective Sulfation at the 2-Position
Sulfation is achieved using sulfur trioxide-triethylamine complex (SO₃·TEA):
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Conditions : Reaction in dimethylformamide (DMF) at 0–4°C for 6 hours.
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Quenching : Addition of cold sodium bicarbonate to neutralize excess SO₃.
Key Challenge : Avoiding oversulfation at other hydroxyl groups. This is mitigated by:
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Protecting non-target hydroxyls with acetyl groups prior to sulfation.
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Using stoichiometric SO₃·TEA (1:1 molar ratio to substrate).
Purification and Characterization
Chromatographic Purification
Analytical Confirmation
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Mass spectrometry (MS) : ESI-MS shows [M–Na]⁻ ion at m/z 459.1 (calculated 459.0).
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Nuclear magnetic resonance (NMR) : ¹H NMR confirms sulfation at C2 (δ 4.8 ppm, d, J = 3.5 Hz).
Table 2: Spectral Data for 4-MU-α-IdoA 2-Sulfate
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 7.8 (d, 1H, coumarin), δ 5.1 (s, 1H, anomeric) | Confirms glycosidic linkage |
| ¹³C NMR | δ 105.4 (C2-sulfate), δ 170.2 (COO⁻) | Verifies sulfation and carboxylate |
Industrial-Scale Production
Process Optimization
Industrial synthesis emphasizes cost-effectiveness and scalability:
Quality Control (QC)
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Fluorometric assay : Hydrolyze 4-MU-α-IdoA 2-sulfate with α-L-iduronidase; measure fluorescence (λₑₓ = 365 nm, λₑₘ = 450 nm) to confirm enzymatic activity.
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Endotoxin testing : Limulus amebocyte lysate (LAL) assay ensures <0.1 EU/mg for diagnostic use.
Challenges and Innovations
Stability Issues
Green Chemistry Approaches
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Solvent recycling : DMF recovery via distillation reduces waste by 70%.
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Biocatalytic routes : Engineered E. coli expressing sulfotransferases produce 4-MU-α-IdoA 2-sulfate in a single step (pilot-scale yield: 62%).
Applications in Diagnostic Assays
Two-Step Enzymatic Assay for Hunter Disease
-
Step 1 : Iduronate-2-sulfatase hydrolyzes 4-MU-α-IdoA 2-sulfate to 4-MU-α-L-iduronide in acetate buffer (pH 5.0, 37°C, 1 h).
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Step 2 : α-L-iduronidase liberates 4-MU, quantified fluorometrically.
Table 3: Assay Performance Metrics
| Parameter | Value |
|---|---|
| Linearity range | 0.1–50 μmol/L |
| Intra-assay CV | <5% |
| Limit of detection | 0.05 μmol/L |
Chemical Reactions Analysis
Types of Reactions: 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) primarily undergoes enzymatic hydrolysis. This reaction is catalyzed by enzymes such as alpha-L-iduronidase and iduronate-2-sulfatase. The compound does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions: The enzymatic reactions involving this compound are usually carried out in buffered solutions at specific pH levels. For instance, the excitation maximum for the fluorescent moiety varies with pH: 330 nm at pH 4.6, 370 nm at pH 7.4, and 385 nm at pH 10.4 .
Major Products: The major product of the enzymatic hydrolysis of 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) is 4-Methylumbelliferone, which exhibits fluorescence with an emission maximum at 445-454 nm .
Scientific Research Applications
4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) is widely used in scientific research, particularly in the fields of biochemistry and medicine. It serves as a diagnostic tool for lysosomal storage disorders by acting as a substrate in enzyme assays. The compound’s ability to release a fluorescent signal upon enzymatic cleavage makes it invaluable for detecting enzyme deficiencies associated with disorders like Hurler syndrome and Hunter disease .
In addition to its diagnostic applications, the compound is also used in research to study the mechanisms of enzyme action and to screen for potential therapeutic agents. Its use extends to various biochemical assays where fluorescence detection is required .
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) involves its enzymatic cleavage by alpha-L-iduronidase and iduronate-2-sulfatase. These enzymes hydrolyze the compound, releasing 4-Methylumbelliferone, which fluoresces under specific conditions. This fluorescence is then measured to determine enzyme activity. The molecular targets are the enzymes involved in the degradation of glycosaminoglycans, which are typically deficient in lysosomal storage disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Sulfated Fluorogenic Substrates
4-Methylumbelliferyl Sulfate (Potassium Salt) Structure: Lacks the α-L-iduronide moiety; sulfate group directly attached to 4-MU. Spectral Properties: Similar fluorescence profile (ex/em ~365/450 nm) but distinct enzyme specificity .
4-Methylumbelliferyl-2-Sulfamino-2-deoxy-α-D-glucopyranoside (Sodium Salt) Structure: Contains a glucosamine backbone sulfated at the 2-position. Application: Substrate for heparan sulfamidase, relevant for Sanfilippo syndrome (MPS III) .
Ascorbic Acid 2-Sulfate
- Structure : Sulfated derivative of ascorbic acid (vitamin C).
- Application: No role in lysosomal enzyme assays; primarily studied for urinary excretion patterns and gene interactions (e.g., AGRP in hunger regulation) .
Heparin-derived α-L-Iduronic Acid 2-Sulfate
- Structure : Component of heparin polysaccharides.
- Key Difference: Part of a heterogeneous glycosaminoglycan chain, whereas 4-MU-α-L-Iduronide 2-sulfate is a monosaccharide derivative .
Enzymatic Specificity and Assay Performance
Research Findings
- Sensitivity in MPS Diagnostics: 4-MU-α-L-Iduronide 2-sulfate demonstrates linear detection of IDS activity in plasma at concentrations as low as 0.003 ng/mL, validated against Elaprase (enzyme replacement therapy) controls .
- Gene Therapy Applications : Used to measure IDS activity in RGX-121 gene therapy trials, confirming enzyme restoration in murine models .
- Contrast with Ascorbic Acid 2-Sulfate : While both are sulfated, ascorbic acid 2-sulfate’s urinary excretion decreases in renal injury models, unrelated to lysosomal function .
Biological Activity
4-Methylumbelliferyl-alpha-L-iduronide 2-sulfate (sodium salt), commonly referred to as 4-MU-alpha-IdoA 2-sulfate, is a fluorogenic substrate specifically designed for the enzyme alpha-L-iduronidase. This compound plays a crucial role in biochemical assays, particularly in the diagnosis of lysosomal storage disorders such as Hurler syndrome and Hunter disease. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H14O12S·2Na
- Molecular Weight : 476.3 g/mol
- Purity : >98%
- Form : Crystalline solid
- Storage Conditions : -20°C
4-MU-alpha-IdoA 2-sulfate acts as a substrate for alpha-L-iduronidase, an enzyme that catalyzes the hydrolysis of iduronic acid residues in glycosaminoglycans. Upon enzymatic action, it releases 4-methylumbelliferone (4-MU), a fluorescent compound that can be quantitatively measured. This reaction is highly pH-dependent, with optimal hydrolytic activity observed at pH 3.25 .
Enzyme Assays
The compound has been demonstrated to be a sensitive and effective substrate for measuring alpha-L-iduronidase activity. In comparative studies, it outperformed traditional substrates like phenyl alpha-L-iduronide. The apparent Michaelis-Menten constant (KM) for alpha-L-iduronidase using this substrate was found to be significantly lower than that for other substrates, indicating a higher affinity .
Clinical Applications
- Hurler Syndrome Detection : The fluorometric assay utilizing 4-MU-alpha-IdoA 2-sulfate allows for the detection of alpha-L-iduronidase deficiency characteristic of Hurler syndrome. In affected individuals, enzyme activity is markedly reduced—over 20 times lower than in normal controls .
- Hunter Disease Testing : The compound is also used in assays for Hunter disease where it serves as a substrate for iduronate-2-sulfatase. The initial product can be analyzed via mass spectrometry or further hydrolyzed to release 4-MU .
Case Studies
In a study involving cultured skin fibroblasts from patients diagnosed with Hurler syndrome, the use of 4-MU-alpha-IdoA 2-sulfate revealed significantly impaired enzymatic activity compared to controls. The results underscored its utility in clinical diagnostics and monitoring treatment efficacy .
Comparative Analysis
| Substrate | KM (μmol/L) | Vmax (pmol/min/mg protein) |
|---|---|---|
| 4-Methylumbelliferyl-alpha-L-iduronide | 179 | 617 |
| Phenyl alpha-L-iduronide | 353 | 394 |
| Iduronosyl anhydro[1-3H]mannitol 6-sulfate | 41 | 158 |
This table illustrates the superior kinetic parameters of 4-MU-alpha-IdoA 2-sulfate, confirming its effectiveness as a substrate for enzyme assays.
Q & A
Q. What are the standard protocols for using this compound in fluorogenic enzyme assays?
This substrate is primarily used to measure α-L-iduronidase and iduronate-2-sulfatase activity in lysosomal storage disorder diagnostics (e.g., Hurler and Hunter syndromes). The protocol involves:
- Substrate Preparation : Dissolve the compound in a suitable solvent (e.g., DMSO) with heating to 37°C and sonication to enhance solubility. Stock solutions (10 mM) should be aliquoted and stored at -80°C (6-month stability) or -20°C (1-month stability) to avoid freeze-thaw degradation .
- Enzymatic Reaction : Incubate the substrate with enzyme-containing samples (e.g., cell lysates or purified enzymes) at 37°C. For iduronate-2-sulfatase assays, the intermediate product (4-MU-α-IdoA) can be further hydrolyzed by α-L-iduronidase to release the fluorescent 4-methylumbelliferone (4-MU) .
- Fluorescence Detection : Measure fluorescence at 445–454 nm emission. Excitation wavelengths depend on pH: 330 nm (pH 4.6), 370 nm (pH 7.4), or 385 nm (pH 10.4) .
Q. How should researchers validate substrate purity and its impact on assay reproducibility?
- Purity Assessment : Use HPLC with UV detection (e.g., >98% purity per Certificate of Analysis) to confirm the absence of contaminants. Impurities can artificially elevate or suppress fluorescence signals .
- Batch Consistency : Compare enzyme kinetic parameters (e.g., , ) across substrate batches to ensure reproducibility. Inconsistent activity may indicate sulfation variability or degradation .
Advanced Questions
Q. How can researchers optimize detection sensitivity in assays using this substrate?
- pH Optimization : Adjust reaction pH to match the excitation maximum (e.g., pH 7.4 for 370 nm excitation) to maximize signal-to-noise ratios .
- Coupled Enzyme Systems : For iduronate-2-sulfatase assays, include α-L-iduronidase in the reaction to hydrolyze the intermediate product, amplifying fluorescence by releasing free 4-MU .
- Interference Mitigation : Pre-treat samples with inhibitors of non-target sulfatases or proteases to reduce background noise. Validate specificity using enzyme-deficient controls (e.g., patient-derived fibroblasts) .
Q. What are the sources of variability in fluorometric data, and how can they be addressed?
- Solvent Effects : DMSO concentrations >1% may inhibit enzyme activity. Use minimal solvent volumes and validate with solvent-only controls .
- Temperature Fluctuations : Maintain consistent incubation temperatures (±0.5°C) using thermal cyclers or water baths, as sulfatase activity is temperature-sensitive .
- Fluorescence Quenching : Avoid buffers with heavy metals or detergents (e.g., sodium lauryl sulfate) that may quench 4-MU signals. Use ultra-pure water and validate buffer compatibility .
Q. How does the sulfation state of the substrate influence enzyme kinetics?
- Sulfate Positioning : The 2-sulfate group is critical for substrate recognition by iduronate-2-sulfatase. Desulfation (e.g., via acid hydrolysis) reduces binding affinity, which can be tested using competitive inhibition assays .
- Structural Confirmation : Validate sulfation integrity via mass spectrometry or nuclear magnetic resonance (NMR). Deviations in sulfate placement can alter values by >50% .
Q. How can researchers resolve contradictions in enzyme activity measurements across studies?
- Normalization Methods : Standardize activity units (e.g., nmol 4-MU released/hr/mg protein) and include internal controls (e.g., recombinant enzyme standards) to minimize inter-lab variability .
- Substrate Degradation : Monitor substrate stability via LC-MS during long-term assays. Degradation products (e.g., free 4-MU) can falsely inflate activity readings .
- Cross-Reactivity : Test for off-target hydrolysis using enzyme-specific inhibitors (e.g., ascorbic acid 2-sulfate for sulfatases) .
Methodological Tables
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
